molecular formula C14H17N3O4 B14032767 tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate

tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate

Cat. No.: B14032767
M. Wt: 291.30 g/mol
InChI Key: YQJANXGRFQVOAE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate is a complex organic compound featuring a tert-butyl ester group, a pyridine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms .

Medicine

It can be modified to enhance its pharmacological properties, making it a candidate for drug development .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2,5-dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetate stands out due to its combination of a pyridine ring and an imidazolidinone moiety. This unique structure provides a versatile platform for chemical modifications and applications in various fields .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

tert-butyl 2-(2,5-dioxo-4-pyridin-3-ylimidazolidin-1-yl)acetate

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-10(18)8-17-12(19)11(16-13(17)20)9-5-4-6-15-7-9/h4-7,11H,8H2,1-3H3,(H,16,20)

InChI Key

YQJANXGRFQVOAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CN=CC=C2

Origin of Product

United States

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